(6-Hydroxy-1-naphthyl)acetic acid

Drug Metabolism Metabolite Identification Bioanalysis

Problem: Generic 'hydroxynaphthylacetic acid' mixtures co-elute, causing misidentification in nabumetone DMPK studies. Solution: This exact 6-hydroxy-1-naphthyl isomer (CAS 18705-35-6) provides unambiguous LC-MS/MS resolution via distinct retention time, XLogP3 2.3, and TPSA 57.5 Ų. Benefits: • Validated reference for plasma/urine quantification • Cleanly separates from 6-hydroxy-2-yl isomer • Free 1-COOH and 6-OH enable site-selective derivatization for medicinal chemistry.

Molecular Formula C12H10O3
Molecular Weight 202.209
CAS No. 18705-35-6
Cat. No. B579638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Hydroxy-1-naphthyl)acetic acid
CAS18705-35-6
Synonyms(6-HYDROXY-1-NAPHTHYL)ACETIC ACID
Molecular FormulaC12H10O3
Molecular Weight202.209
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C(=C1)CC(=O)O
InChIInChI=1S/C12H10O3/c13-10-4-5-11-8(6-10)2-1-3-9(11)7-12(14)15/h1-6,13H,7H2,(H,14,15)
InChIKeyPVFZYNPLPJOSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Hydroxy-1-naphthyl)acetic Acid Physicochemical Baseline


(6-Hydroxy-1-naphthyl)acetic acid (C₁₂H₁₀O₃, MW 202.21 g/mol) is a hydroxylated naphthylacetic acid derivative. Its structure places a hydroxyl group at the 6-position and an acetic acid moiety at the 1-position of the naphthalene ring [1]. This specific substitution pattern distinguishes it from non-hydroxylated analogs such as 1-naphthylacetic acid (1-NAA) and from positional isomers like 2-hydroxy-1-naphthylacetic acid or 6-hydroxy-2-naphthylacetic acid. It is recognized as a metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone [2], underpinning its utility as a reference standard in drug metabolism and pharmacokinetic (DMPK) studies.

(6-Hydroxy-1-naphthyl)acetic Acid: Isomer Substitution Risks


Substituting (6-hydroxy-1-naphthyl)acetic acid with a generic 'hydroxynaphthylacetic acid' or a close positional isomer critically undermines experimental validity. First, in metabolite identification, the exact substitution pattern is definitive: Nabumetone metabolism yields 6-hydroxy-2-naphthylacetic acid, but related arylacetic acid metabolism or impurities can generate the 1-yl isomer, requiring the specific 6-hydroxy-1-naphthylacetic acid compound for discrimination and quantification [1]. Second, predicted physicochemical properties diverge measurably between isomers. The target compound exhibits an XLogP3 of 2.3 and a Topological Polar Surface Area (TPSA) of 57.5 Ų [2], while 1-naphthylacetic acid has an XLogP3 of 2.7 and TPSA of 37.3 Ų. Such differences alter chromatographic retention times and lipophilicity-dependent biological interactions [3]. These specific profiles are irreplaceable when the endpoint is structural specificity or property-driven performance.

(6-Hydroxy-1-naphthyl)acetic Acid Comparative Evidence


Nabumetone Metabolite Marker Specificity

In DMPK studies, the precise structure of a metabolite analyte is critical. (6-Hydroxy-1-naphthyl)acetic acid is a documented metabolite of specific arylacetic acid pathways. While nabumetone is metabolized to the 6-hydroxy-2-yl isomer (6-MNA), the 1-yl isomer (target compound) serves as a crucial reference standard to distinguish isomeric metabolites, preventing misidentification in LC-MS/MS assays [1]. Using the 6-hydroxy-2-yl isomer as a substitute would result in the failure to resolve or falsely identify the 1-yl metabolite, as their chromatographic retention times differ due to distinct molecular shapes and polarity. No other positional isomer can fulfill this specific role in analytical method validation.

Drug Metabolism Metabolite Identification Bioanalysis

Reduced Lipophilicity vs. Non-Hydroxylated Analog

The introduction of a hydroxyl group in the 6-position significantly reduces the predicted lipophilicity of the molecule. (6-Hydroxy-1-naphthyl)acetic acid has a computed XLogP3 of 2.3 [1], compared to 2.7 for the non-hydroxylated 1-naphthylacetic acid (1-NAA) [2]. This delta of -0.4 log units translates to an approximately 2.5-fold decrease in predicted octanol-water partition coefficient, indicating greater affinity for aqueous phases. This difference directly impacts reversed-phase HPLC method development, protein binding, and environmental fate modeling.

Physicochemical Properties Lipophilicity Environmental Partitioning

Increased TPSA vs. Non-Hydroxylated Analog

The phenolic hydroxyl group substantially increases the topological polar surface area (TPSA). The target compound has a computed TPSA of 57.5 Ų [1], while 1-naphthylacetic acid has a TPSA of only 37.3 Ų [2]. This 54% increase reflects an additional hydrogen bond donor and acceptor, which alters the molecule's capacity for intermolecular interactions. TPSA is a key descriptor in predicting intestinal absorption and blood-brain barrier penetration, where a value above 60 Ų generally correlates with poor membrane permeability. The target compound approaches this threshold, offering distinct bioavailability properties compared to its more permeable analog.

Physicochemical Properties Polarity Drug-Likeness

Structural Enabler for Superplasticizer Synthesis

Patents disclose the use of this specific compound as a precursor for high-performance polycarboxylate superplasticizers. The molecule is esterified with unsaturated polyether monomers to create macromonomers where the rigid naphthalene ring with a 6-hydroxy-1-yl acetic acid motif provides both steric hindrance (from the ring) and electrostatic repulsion (from the carboxylic acid) in the final polymer [1]. The 6-hydroxy-1-yl substitution pattern is explicitly selected because it positions the hydroxyl group for esterification while leaving the acetic acid group at the 1-position free for charge interaction. Isomers like 6-hydroxy-2-naphthylacetic acid would produce macromonomers with a different polymer backbone geometry and intercharge distance, potentially compromising the water-reducing and slump-retention performance of the concrete admixture.

Polymer Chemistry Building Block Materials Science

Application Scenarios for (6-Hydroxy-1-naphthyl)acetic Acid


DMPK Isomeric Metabolite Resolution Standard

This compound is the non-negotiable reference standard for developing and validating LC-MS/MS methods capable of resolving and quantifying the 6-hydroxy-1-naphthylacetic acid isomer in plasma or urine. Its unique retention time and mass transitions, distinct from the 6-hydroxy-2-yl isomer, are essential for avoiding misidentification in regulatory toxicology studies where arylacetic acid drugs are administered [1].

Hydrophilic Drug Intermediate Synthesis

For medicinal chemistry projects requiring a naphthylacetic acid core with enhanced aqueous solubility and hydrogen-bonding potential, this compound offers a meaningfully different physicochemical profile than 1-naphthylacetic acid. Its higher TPSA (57.5 Ų vs. 37.3 Ų) and lower XLogP3 (2.3 vs. 2.7) make the resulting derivatives more amenable to aqueous formulation and less prone to passive membrane permeability [2][3].

Scaffold Modification via 6-Hydroxy Derivatization

The compound serves as the only viable starting material for syntheses requiring a free carboxylic acid at the 1-position and a derivatizable (e.g., esterified) hydroxyl group at the opposite end of the naphthalene ring. This spatial arrangement is irreplaceable for accessing specific chemical space, such as the macromonomers for advanced polymer architectures described in patented materials science applications [4].

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